4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
Overview
Description
4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group, a trifluoromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with hydrazine derivatives to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-5-(trifluoromethyl)benzoic acid, while nucleophilic substitution can produce various amine or thiol derivatives .
Scientific Research Applications
4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridazine
- 3-Methylpyridazine
Comparison: Compared to similar compounds, 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. For example, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methoxy group can improve solubility and bioavailability .
Properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQMZDNODZCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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